Product packaging for Triethylphenylammonium iodide(Cat. No.:CAS No. 1010-19-1)

Triethylphenylammonium iodide

Cat. No.: B090992
CAS No.: 1010-19-1
M. Wt: 305.20 g/mol
InChI Key: WMSWXWGJYOIACA-UHFFFAOYSA-M
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Description

Overview of Quaternary Ammonium (B1175870) Compounds in Chemical Science

Quaternary ammonium compounds (QACs), often referred to as "quats," are a broad class of chemicals defined by a central, positively charged nitrogen atom bonded to four organic groups (alkyl or aryl). orst.edunih.gov This structure gives them a permanent positive charge, which is balanced by a negatively charged counterion, such as a halide (e.g., iodide, chloride, bromide). orst.edumdpi.com

Structurally, the nature of the organic groups and the counterion can be varied, leading to a vast array of QACs with different properties and applications. nih.govmdpi.com Due to their amphiphilic nature, possessing both a hydrophilic charged head and often lipophilic organic tails, many QACs function as cationic surfactants. eurofins.de This property allows them to be used as emulsifiers, detergents, and fabric softeners. eurofins.demass.gov

Furthermore, their cationic nature enables them to interact with the negatively charged cell membranes of microorganisms, leading to their widespread use as antimicrobials, disinfectants, and antiseptics. nih.goveurofins.deontosight.ai In the realm of organic synthesis, QACs are extensively used as phase-transfer catalysts, facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). bio-connect.nlontosight.ai

Historical Context of Triethylphenylammonium (B1217615) Iodide Studies

The study of quaternary ammonium compounds dates back to the early 20th century, with significant developments occurring in the 1940s when their utility as antimicrobials was discovered. mdpi.commass.gov While specific early studies focusing exclusively on triethylphenylammonium iodide are not broadly documented in initial historical accounts, research on related structures provides context. For instance, studies on tetraethylammonium (B1195904) iodide, a similar QAC, were conducted to determine its crystal structure and apply it in organic synthesis. wikipedia.org

A notable early report involving this compound appeared in the Journal of Organic Chemistry in 1962, which included data on its melting point. cas.org Later, in the 1980s, more detailed physicochemical studies were published, such as a 1983 paper in the Journal of the Chemical Society, Faraday Transactions 2, which investigated the hydrogen bonding in triethylammonium (B8662869) salts, including the iodide form, using infrared spectroscopy. rsc.org These studies were crucial in elucidating the fundamental behavior of these salts in solution and their interactions with other molecules.

Scope and Significance of Current Research on this compound

Current research continues to explore the applications of this compound, primarily leveraging its properties as a phase-transfer catalyst and an ionic compound. It is frequently employed in organic synthesis to improve reaction efficiency, particularly in the production of pharmaceuticals and agrochemicals. bio-connect.nl As a phase-transfer catalyst, it facilitates the transfer of anions or reactants between immiscible solvent layers, enabling reactions that would otherwise be slow or inefficient. bio-connect.nlontosight.ai

Beyond catalysis, its ionic nature is exploited in various research areas. For example, quaternary ammonium salts with iodide counterions are investigated for their potential use in dye-sensitized solar cells, where the iodide/triiodide redox couple is a key component of the electrolyte. mdpi.com Although much of the research in this specific application focuses on other QACs, the fundamental principles are applicable. mdpi.com Researchers also synthesize derivatives of QACs, including those starting from or related to triethylammonium structures, to create novel compounds with specific biological activities or material properties. nih.govacs.org The synthesis of new QACs from precursors like iodo-derivatives, which are then quaternized, is a common strategy in medicinal chemistry to develop agents with targeted biological effects. acs.org

Compound Data

Below are tables detailing the properties of this compound and a list of other compounds mentioned in this article.

Table 1: Properties of this compound

Property Value
Chemical Formula C₁₂H₂₀IN
Molecular Weight 305.20 g/mol sigmaaldrich.comchemscene.com
CAS Number 1010-19-1 cas.orgsigmaaldrich.com
Appearance Solid sigmaaldrich.com
Melting Point 127-133 °C sigmaaldrich.com

| Synonyms | Phenyltriethylammonium iodide, N,N,N-Triethylanilinium iodide cas.org |

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Tetraethylammonium iodide
Triethylammonium perchlorate
Triethylammonium fluoroborate
Benzalkonium chloride
Didecyldimethylammonium chloride
1,3-dimethylimidazolium (B1194174) iodide
Guanidinium thiocyanate (B1210189)
Triphenylphosphine
Imidazole
Iodine
Methyl iodide
Ethyl iodide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20IN B090992 Triethylphenylammonium iodide CAS No. 1010-19-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

triethyl(phenyl)azanium;iodide
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InChI

InChI=1S/C12H20N.HI/c1-4-13(5-2,6-3)12-10-8-7-9-11-12;/h7-11H,4-6H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSWXWGJYOIACA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)C1=CC=CC=C1.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20IN
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Related CAS

310-24-7 (Parent)
Record name Triethylphenylammonium iodide
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DSSTOX Substance ID

DTXSID60883639
Record name Benzenaminium, N,N,N-triethyl-, iodide (1:1)
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Molecular Weight

305.20 g/mol
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CAS No.

1010-19-1
Record name Benzenaminium, N,N,N-triethyl-, iodide (1:1)
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Record name N,N,N-triethylanilinium iodide
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Synthetic Methodologies for Triethylphenylammonium Iodide and Its Derivatives

Classic Synthetic Pathways of Triethylphenylammonium (B1217615) Iodide

The traditional syntheses of triethylphenylammonium iodide primarily rely on the well-established principles of nucleophilic substitution, particularly the Menschutkin reaction. This reaction involves the alkylation of a tertiary amine with an alkyl halide to form a quaternary ammonium (B1175870) salt. wikipedia.org

Alkylation Reactions Involving Triethylamine (B128534) and Iodinated Precursors

A fundamental and widely used method for preparing this compound and its derivatives is the direct alkylation of triethylamine with an appropriate iodinated precursor. This SN2 reaction is a classic example of the Menschutkin reaction, where the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl iodide. wikipedia.org The general scheme for this reaction is the quaternization of a tertiary amine with an alkyl halide.

The reaction rate is influenced by several factors, including the nature of the alkyl group, the solvent, and the temperature. Alkyl iodides are particularly effective alkylating agents in these reactions, being more reactive than the corresponding bromides or chlorides. wikipedia.org Polar solvents are typically employed to facilitate the reaction. wikipedia.org

A specific example is the synthesis of triethylmethylammonium iodide from the reaction of triethylamine with methyl iodide. This reaction has been studied in various solvent systems, such as acetonitrile-methanol mixtures, to understand the kinetic and thermodynamic parameters. sciensage.info Another illustration is the synthesis of triethylammonium (B8662869) undecylenyl iodide, which is achieved by refluxing triethylamine with undecylenyl iodide in ethanol (B145695). researchgate.net

Table 1: Examples of Alkylation Reactions with Triethylamine

AmineIodinated PrecursorProductSolvent
TriethylamineMethyl IodideTriethylmethylammonium IodideAcetonitrile-Methanol
TriethylamineUndecylenyl IodideTriethylammonium undecylenyl iodideEthanol

Reaction of Triethylamine with Methylthiomethyl Iodide

A specific instance of the alkylation of triethylamine involves the use of methylthiomethyl iodide as the alkylating agent. This reaction yields (methylthiomethyl)triethylammonium iodide, a quaternary ammonium salt with a sulfur-containing substituent. The synthesis is typically carried out by reacting triethylamine directly with methylthiomethyl iodide. wikipedia.org This compound is noted for its high solubility in water and polar organic solvents. wikipedia.org

Formation from N,N-Diethylaniline and Ethyl Iodide

An alternative classic pathway to synthesize this compound involves the quaternization of N,N-diethylaniline with ethyl iodide. In this variation of the Menschutkin reaction, the tertiary amine already contains the phenyl group. The lone pair of electrons on the nitrogen atom of N,N-diethylaniline attacks the electrophilic ethyl group of ethyl iodide, forming the desired this compound. wikipedia.orgmdpi.com

The reactivity in this reaction is governed by factors such as steric hindrance and the electronic nature of the substituents on the aniline (B41778) ring. The reaction is typically performed in a suitable solvent, and like other Menschutkin reactions, the use of a polar solvent can enhance the reaction rate. wikipedia.org The formation of the quaternary ammonium salt from N,N-diethylaniline and ethyl iodide is a clear demonstration of the versatility of this classic synthetic route. mdpi.com

Advanced Synthetic Approaches for this compound Analogues

In recent years, the development of more efficient and environmentally friendly synthetic methods has become a major focus in chemical research. This has led to advanced approaches for the synthesis of analogues of this compound, including green chemistry methods and one-pot multicomponent reactions.

Green and Sustainable Synthesis Methods

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound analogues, this has led to the exploration of environmentally benign solvents and catalysts. One notable approach is the use of ionic liquids, which are salts that are liquid at or near room temperature.

For instance, triethylammonium acetate, an ionic liquid, can act as a recyclable and inexpensive catalyst and solvent for various chemical transformations. rsc.org The use of such ionic liquids can lead to cleaner reactions, easier product separation, and catalyst reusability, aligning with the goals of green chemistry. cdnsciencepub.com These methods offer a more sustainable alternative to traditional synthetic routes that often rely on volatile and toxic organic solvents. rsc.orgcdnsciencepub.com

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple reactants are combined in a single reaction vessel to form a complex product in a single step. This approach avoids the need for isolating intermediates, thereby saving time, resources, and reducing waste.

The synthesis of various heterocyclic compounds, which can be considered analogues of this compound in their structural complexity, has been achieved through one-pot MCRs. gre.ac.uk For example, triethylammonium thiolate has been utilized as a key reagent in a sequential one-pot multicomponent reaction to produce quinoxaline (B1680401) derivatives containing an indandione substituent. This reaction involves the initial formation of the thiolate salt from ninhydrin (B49086) and phenacyl thiocyanate (B1210189) in the presence of triethylamine, which then reacts in situ with methyl iodide and o-phenylenediamine (B120857) to yield the final product. Such MCRs represent an advanced and efficient strategy for the synthesis of complex molecules with a quaternary ammonium moiety.

Synthesis of Quaternary Ammonium Salts with Carbonyl Functionality

The introduction of a carbonyl group into quaternary ammonium salts imparts unique chemical properties and opens avenues for further functionalization. The synthesis of such compounds can be approached through various routes, often involving the quaternization of a nitrogen atom within a molecule that already contains a carbonyl moiety or by modifying a pre-formed quaternary ammonium salt to introduce the carbonyl group.

One general approach involves the reaction of tertiary amines with halo-substituted carbonyl compounds. For instance, the synthesis of quaternary ammonium halides containing a carboxylic acid (COOH) group can be considered as the formation of bifunctional compounds. nih.gov The crystalline structures of these salts are often stabilized by hydrogen bonds between the carboxyl group and the halide anion (COOH···X-), as well as electrostatic interactions. nih.gov

Another strategy involves the modification of natural oils. Quaternary ammonium compounds have been synthesized from canola and coconut oils by reacting the oils with N,N-diethylethylenediamine, followed by quaternization. researchgate.net This process results in the formation of an amide functionality, a type of carbonyl group, within the final quaternary ammonium salt structure. researchgate.net The progress of this synthesis can be monitored using Fourier Transform Infrared (FTIR) spectroscopy, by observing the disappearance of the ester carbonyl stretch from the starting oil and the appearance of the amide N-H and C=O bands in the product. researchgate.net

A series of quaternary ammonium-based ionic liquids containing an alkyl carbonate group have also been prepared. scispace.com These syntheses demonstrate the versatility of incorporating different types of carbonyl functionalities into the cationic structure, which can influence the physical and electrochemical properties of the resulting salts. scispace.com

Starting MaterialReagent(s)Carbonyl FunctionalityReference
Tertiary amineHalo-substituted carboxylic acidCarboxylic acid nih.gov
Natural oils (e.g., Canola, Coconut)1. N,N-diethylethylenediamine, 2. Benzyl chlorideAmide researchgate.net
1-Methylimidazole, 2-bromoethanolMethyl chloroformateAlkyl carbonate scispace.com

Synthesis of Organic Ammonium-Based Bismuth Iodide Perovskites

Bismuth-based hybrid perovskites are gaining attention as less toxic and more stable alternatives to their lead-based counterparts for optoelectronic applications. rsc.orgresearchgate.net The synthesis of these materials often involves the combination of a bismuth salt (like bismuth iodide) with an organic ammonium halide. The choice of the organic ammonium cation is a critical factor that influences the structural, thermal, and optical properties of the resulting perovskite. rsc.org

A general synthesis method for organic ammonium-based bismuth iodide perovskites involves solution processing. For example, a two-step method can be employed where a thermally evaporated bismuth iodide layer is converted by immersion in a solution of the desired organic ammonium iodide, such as methylammonium (B1206745) iodide. mdpi.com The dipping time and subsequent annealing are critical process parameters that determine the quality of the final thin film. mdpi.com

Research has explored the use of various primary, secondary, and tertiary ammonium cations to engineer the properties of these perovskites. rsc.org The variation in the A-site organic ammonium cation leads to different interlayer spacings between the bismuth iodide monolayers, which in turn affects the crystal structure and morphology. rsc.org Thermogravimetric analysis has shown that perovskites based on tertiary ammonium cations exhibit the highest thermal stability, with decomposition temperatures reaching up to 385 °C. rsc.orgresearchgate.net This suggests that a cation like triethylphenylammonium could potentially be used to form highly stable bismuth iodide perovskites.

Organic Cation TypeKey Property InfluenceDecomposition Temperature (Tertiary)Reference
Primary (branched)Faster photo-responsivity- rsc.orgresearchgate.net
SecondaryIntermediate photo-responsivity- rsc.orgresearchgate.net
TertiaryHighest thermal stability385 °C rsc.orgresearchgate.net

While the direct synthesis of triethylphenylammonium bismuth iodide perovskite is not explicitly detailed in the reviewed literature, the established principles of A-site cation engineering provide a clear pathway for its potential synthesis and suggest it could yield a material with high thermal stability. rsc.orgresearchgate.net

Synthesis of Triethylammonium Isatin-3-Hydrazones

A series of novel and biologically relevant triethylammonium isatin-3-hydrazones have been synthesized, demonstrating a targeted approach to creating water-soluble derivatives of isatin (B1672199) with potential antimicrobial properties. nih.govnih.gov The synthesis is a two-stage process that combines the isatin pharmacophore with a triethylammonium fragment. nih.govresearchgate.net

The first stage involves the synthesis of a specific hydrazide, an analog of Girard's reagent T, which contains three ethyl groups on the quaternized nitrogen atom. nih.govresearchgate.net In the second stage, this triethylammonium-containing hydrazide is condensed with various isatin derivatives. nih.gov These isatin derivatives typically bear a phenolic fragment at the N1 position and other substituents on the aromatic ring of the heterocycle. nih.gov The condensation reaction is carried out in ethanol at reflux temperature, often with an acid catalyst like trifluoroacetic acid, for several hours. nih.gov

The structures of the resulting triethylammonium isatin-3-hydrazones have been confirmed using various analytical techniques, including NMR and IR spectroscopy, mass spectrometry, and elemental analysis. nih.govnih.gov This synthetic strategy represents a form of molecular hybridization, combining a known pharmacophore with a quaternized nitrogen atom to enhance properties like solubility and biological activity. nih.gov

StageDescriptionKey ReagentsReference
1Synthesis of triethylammonium hydrazideAnalog of Girard's reagent T nih.govresearchgate.net
2CondensationIsatin derivatives, Ethanol, Trifluoroacetic acid nih.gov

This synthetic methodology has proven effective for generating a library of triethylammonium isatin-3-hydrazones with diverse substituents, allowing for the exploration of their structure-activity relationships. nih.gov

Applications of Triethylphenylammonium Iodide in Organic Synthesis and Catalysis

Phase-Transfer Catalysis in Organic Reactions

Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. Triethylphenylammonium (B1217615) iodide serves as an effective phase-transfer catalyst, enhancing reaction rates and yields by transporting one reactant across the phase boundary to react with the other.

Facilitation of Reactant Transfer Between Immiscible Solvents

The fundamental principle of phase-transfer catalysis lies in the ability of the catalyst to shuttle a reactant from one phase to another. In a typical biphasic system, an inorganic nucleophile, soluble in the aqueous phase, is brought into the organic phase by the phase-transfer catalyst to react with an organic substrate.

Triethylphenylammonium iodide, with its quaternary ammonium (B1175870) structure, possesses both hydrophilic and lipophilic properties. The positively charged nitrogen atom, along with the iodide counterion, provides sufficient polarity to be soluble in the aqueous phase. Simultaneously, the three ethyl groups and the phenyl group lend it lipophilicity, allowing it to be soluble in the organic phase. This dual solubility enables it to transport the iodide ion (or another anion from the aqueous phase) into the organic phase, where it can then participate in the desired reaction.

The catalytic cycle can be summarized as follows:

The triethylphenylammonium cation pairs with an anion from the aqueous phase.

This ion pair, being soluble in the organic phase, migrates across the interface.

In the organic phase, the anion reacts with the organic substrate.

The triethylphenylammonium cation, now paired with the leaving group from the organic substrate, migrates back to the aqueous phase to repeat the cycle.

This continuous transfer of reactants across the phase boundary leads to a significant acceleration of the reaction rate.

Promotion of Alkylation Reactions

Alkylation reactions are a fundamental class of reactions in organic synthesis. Phase-transfer catalysis has been widely employed to promote these reactions, particularly those involving the alkylation of amines and other nucleophiles. This compound can be used as a catalyst in such reactions, where an alkylating agent in the organic phase reacts with a nucleophile present in the aqueous phase.

For instance, in the N-alkylation of amines, the amine can be deprotonated in the aqueous phase by a base to form the corresponding anion. The triethylphenylammonium cation then transports this anion into the organic phase to react with an alkyl halide. Research has shown that iodide catalysts often promote N-alkylation processes in water more effectively than their chloride counterparts.

The efficiency of this compound in promoting alkylation reactions is influenced by several factors, including the nature of the solvent, the concentration of the catalyst, and the specific reactants involved.

Organocatalysis and Bifunctional Catalysis

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. This compound has emerged as a promising organocatalyst, particularly in the synthesis of cyclic carbonates from epoxides and carbon dioxide (CO2). In this context, it often acts as a bifunctional catalyst, where both the cation and the anion play crucial roles in the catalytic cycle.

Catalysis in Cyclic Carbonate Formation from Epoxides and CO2

The synthesis of cyclic carbonates from epoxides and CO2 is an atom-economical and environmentally friendly process. This compound has been identified as an effective catalyst for this transformation, often working under mild conditions. Studies have shown that catalysts derived from triethylammonium (B8662869) iodide are among the most effective for this reaction under mild conditions.

A proposed mechanism suggests that the triethylammonium moiety can activate the epoxide through hydrogen bonding, while the iodide ion acts as a nucleophile. This dual activation facilitates the reaction with CO2 to form the cyclic carbonate.

Catalyst SystemSubstrateConditionsYieldReference
Triethylamine (B128534) hydroiodideStyrene (B11656) Oxide40 °C, 1 atm CO2-
1,3-dimethylimidazolium (B1194174) iodideVarious monosubstituted epoxides80 °C, 20 bar CO2, 1 hExcellent yields
1,3-dimethylimidazolium iodideDisubstituted epoxides100 °C, 20 bar CO2, 24 h-
DMAP·HIStyrene Oxide40 °C, 1 atm CO296%

Activation of Epoxy Ring Opening Processes

The ring-opening of epoxides is a key step in many organic syntheses. Epoxides are highly reactive three-membered rings that can be opened by a variety of nucleophiles.

In the context of cyclic carbonate formation, the activation and subsequent ring-opening of the epoxide are crucial. Research involving similar catalytic systems suggests that the initial step involves the activation of the epoxide by the catalyst. In the case of this compound, the triethylammonium cation can interact with the oxygen atom of the epoxide, making the epoxide more susceptible to nucleophilic attack. The iodide anion then acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to its opening. This process forms an intermediate that can then react with carbon

Application in Polymer Synthesis

This compound is a quaternary ammonium salt that has found utility in the sophisticated field of polymer chemistry. Its role is particularly notable in specific types of controlled radical polymerization, where the precision of polymer architecture is paramount.

Reverse Iodine Transfer Polymerization (RITP)

Reverse Iodine Transfer Polymerization (RITP) is a powerful method for synthesizing polymers with well-defined molecular weights and low polydispersity. rsc.orgresearchgate.net This technique is a form of reversible-deactivation radical polymerization (RDRP) where a conventional radical initiator is used in conjunction with a source of iodine. google.comjinpanbio.com The fundamental principle of RITP involves the in-situ generation of an alkyl iodide chain transfer agent through the reaction of radicals produced by the initiator with the iodine source. rsc.org This process establishes a dynamic equilibrium between active (propagating) radical chains and dormant (iodide-capped) polymer chains.

This compound can serve as a crucial source of iodide ions for this process. In the RITP mechanism, the iodide anion from this compound reacts with the initial radicals generated from a standard initiator (like AIBN or persulfates). This reaction forms the reversible transfer agent in situ, which then mediates the polymerization. The presence of the triethylphenylammonium cation, a relatively large and organic cation, can also influence the solubility and reactivity of the iodide in various organic and aqueous polymerization media.

The general scheme for RITP using an iodide salt like this compound is as follows:

Initiation : A conventional radical initiator decomposes to form primary radicals.

Transfer Agent Formation : These primary radicals react with iodide ions (from this compound) to form an active iodo-compound transfer agent.

Propagation and Reversible Termination : Monomers add to the propagating radicals. These active chains can be reversibly deactivated by reacting with the iodo-compound, forming a dormant polymer chain with an iodide end-group and releasing an iodine radical that can initiate a new chain. This reversible termination allows for controlled growth of the polymer chains.

Control of Polymer Molecular Weight and Structure

By carefully adjusting the initial concentration of this compound, one can effectively control the number of polymer chains initiated, which in turn dictates the final average molecular weight. A higher concentration of this compound leads to the formation of a larger number of shorter polymer chains, resulting in a lower number-average molecular weight (Mn). Conversely, a lower concentration of the iodide salt results in fewer, longer polymer chains and a higher molecular weight.

The relationship can be summarized in the following data table, which illustrates the theoretical effect of varying the concentration of an iodide source on the molecular weight of a polymer in an RITP system.

[Monomer] / [Iodide Source] Ratio Expected Number-Average Molecular Weight (Mn) Expected Polydispersity Index (PDI)
HighLowNarrow
MediumMediumNarrow
LowHighBroader

This table represents a generalized trend in RITP. Actual values will depend on the specific monomer, initiator, and reaction conditions.

Furthermore, the structure of the resulting polymer can be influenced by the choice of the counterion to the iodide. In the case of this compound, the bulky and somewhat hydrophobic triethylphenylammonium cation can be incorporated as the counterion in the synthesis of polyelectrolytes. Research has shown that the nature of the counterion can affect the physical properties of the final polymer, such as its glass transition temperature and solubility, by influencing the ionic interactions and physical crosslinks within the polymer chains. rsc.org

The use of RITP also allows for the synthesis of complex polymer architectures, such as block copolymers. researchgate.net Since the polymer chains remain "living" with an iodide end-group, a second monomer can be introduced after the first has been consumed to create a well-defined block copolymer. The this compound-mediated process can thus be a versatile tool for creating advanced macromolecular structures.

Advanced Characterization Techniques and Spectroscopic Analysis of Triethylphenylammonium Iodide

Crystallographic Studies

Crystallographic studies, particularly those employing X-ray diffraction, are fundamental to determining the precise atomic arrangement within a crystal lattice. This information provides insights into molecular geometry, packing efficiency, and intermolecular interactions that govern the macroscopic properties of the solid-state material.

While a complete single-crystal X-ray diffraction analysis for triethylphenylammonium (B1217615) iodide is not extensively detailed in the surveyed literature, significant insights can be drawn from its derivatives and related salts. For instance, the crystal structure of a complex cationic bile salt derivative, [3β,5β,7α,12α]-3-(2-naphthyloylamino)-7,12-dihydroxycholan-24-triethylammonium iodide, has been resolved. mdpi.com This compound was found to crystallize in the orthorhombic space group P2₁2₁2₁, with specific unit cell dimensions. mdpi.com The determination of its structure involved data collection on a Bruker AXS X8 APEX-II diffractometer at a temperature of 100 K. mdpi.com

Similarly, studies on the simpler triethylammonium (B8662869) halides (Et₃NHX, where X = Cl, Br, I) show that they are isostructural, crystallizing in the P6₃mc space group with two molecules per unit cell at room temperature. cdnsciencepub.com These analyses provide a foundational understanding of the crystallographic behavior of the triethylammonium cation, which is a core component of triethylphenylammonium iodide.

Table 1: Crystallographic Data for a Triethylammonium Iodide Derivative

ParameterValue for [3β,5β,7α,12α]-3-(2-naphthyloylamino)-7,12-dihydroxycholan-24-triethylammonium iodide
Chemical FormulaC₄₃H₆₃IN₂O₄
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁ mdpi.com
a (Å)10.9458(3) mdpi.com
b (Å)12.1625(3) mdpi.com
c (Å)28.4706(7) mdpi.com

The crystal structures of various quaternary ammonium (B1175870) iodides offer valuable comparative data. Tetraethylammonium (B1195904) iodide, for example, possesses a distorted wurtzite lattice structure. wikipedia.org In this structure, the coordination at the nitrogen atom is a flattened tetrahedron. wikipedia.org Another related compound, trimethyl-[4-(2-oxopyrrolidin-1-yl)but-2-ynyl]ammonium iodide, crystallizes in the triclinic space group P-1. rsc.org

In the solid state, the molecular conformation of the triethylammonium moiety and its derivatives is influenced by crystal packing forces. In the case of the cholic acid derivative, the lateral chain containing the quaternary ammonium group adopts a fully extended 'tttt' conformation. mdpi.com This conformation is attributed to the inability of the quaternary ammonium group to participate in hydrogen bond formation. mdpi.com

The crystal packing is stabilized by a network of interactions. In the aforementioned derivative, Hirshfeld surface analysis confirms the presence of conventional hydrogen bonds and other weak H···H interactions that stabilize the secondary structure. mdpi.com The iodide ion itself is a key participant in the formation of hydrogen bonds. mdpi.com The packing in triethylammonium halides is such that there is considerable flexibility, which increases from the chloride to the iodide salt, as reflected by unusually large thermal parameters for the iodide. cdnsciencepub.com

Spectroscopic Investigations

Spectroscopic techniques provide detailed information about the chemical environment of atoms and the nature of the bonds within a molecule. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard methods for the characterization of organic compounds like this compound.

For comparison, ¹H NMR and ¹³C NMR data have been reported for various related triethylammonium and quaternary ammonium compounds. For instance, in the synthesis of certain isatin-3-hydrazones, the triethylammonium moiety gives characteristic signals, such as a triplet for the CH₃ groups and a quartet for the CH₂ groups in the ¹H NMR spectrum. rsc.org

Table 2: Illustrative NMR Data for Related Quaternary Ammonium Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-(2-(1-(3,5-Di-tert-butyl-4-hydroxybenzyl)-7-ethyl-2-oxoindolin-3-ylidene)hydrazinyl)-N,N,N-triethyl-2-oxoethanammonium bromide1.27-1.29 (m, 27H, CH₃, t-Bu, CH₃, Et); 3.57-3.62 (m, 6H, CH₂, Et)Not provided rsc.org
Phenyltrimethylammonium iodideSignals for methyl and phenyl protonsSignals for methyl and phenyl carbons chemicalbook.com
(2-Hydroxyethyl)triethylammonium iodideData available from Aldrich Chemical Company, Inc.Not provided nih.gov

The Infrared (IR) spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. These would include C-H stretching and bending vibrations for the aromatic phenyl ring and the aliphatic ethyl groups, as well as C-N stretching vibrations.

Studies of triethylammonium halides (Et₃NHX) have shown that the N-H stretching absorptions are particularly complex and can extend over several hundred wavenumbers, containing many sharp components, which is attributed to Fermi resonance interactions. cdnsciencepub.com The positions of these peaks tend to shift to lower wavenumbers when moving from the chloride to the iodide salt. cdnsciencepub.com For other quaternary ammonium salts, such as tetraethylammonium iodide co-crystallized with 1,3,5-triiodo-2,4,6-trifluorobenzene, characteristic IR peaks are observed for the C-H and C-N bonds of the cation. rsc.org

Table 3: Illustrative IR Data for Related Quaternary Ammonium Compounds

Compound/Functional GroupCharacteristic IR Absorption Bands (cm⁻¹)Reference
Triethylammonium Halides (Et₃NHX)Complex N-H stretching absorptions cdnsciencepub.com
Tetraethylammonium Iodide (in a co-crystal)2999, 2978 (C-H stretches), 1461, 1446, 1411, 1379, 1183, 1081, 1025, 1003, 795 rsc.org
Alkyl Halides (general)C-I stretch generally below 600 cm⁻¹ rjpbcs.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. In the analysis of this compound, MS provides critical information about the molecular weight of the cation and its fragmentation patterns, which aids in structural elucidation.

Research Findings:

Experiments utilizing an ion trap mass spectrometer with laser ablation have successfully characterized this compound. iaea.org These studies report the reliable production of the intact triethylphenylammonium cation, [N(C₂H₅)₃(C₆H₅)]⁺, as well as its expected fragment ions. iaea.org The ionization process typically involves techniques like electrospray ionization (ESI) or laser ablation, which are gentle enough to keep the quaternary ammonium cation intact. iaea.org

The fragmentation of the triethylphenylammonium cation primarily occurs through the cleavage of the bonds attached to the quaternary nitrogen atom. The molecular ion peak corresponds to the intact cation, [N(C₂H₅)₃(C₆H₅)]⁺. Key fragmentation pathways include:

Loss of an ethyl radical (•C₂H₅): This results in a fragment ion with a smaller mass.

Loss of ethene (C₂H₄): This is a common rearrangement for ethyl groups, involving the transfer of a hydrogen atom.

Loss of a phenyl radical (•C₆H₅): Cleavage of the nitrogen-phenyl bond.

Loss of other alkyl fragments: Sequential loss of ethyl or ethylene (B1197577) groups can lead to smaller fragment ions.

The relative abundance of these fragments provides insight into the stability of the different bonds within the cation. The formation of stable carbocations, such as a secondary carbocation, is often a favored fragmentation pathway. chemguide.co.uk

Below is a data table summarizing the expected major ions in the mass spectrum of this compound.

Ion FormulaDescriptionCalculated m/z
[N(C₂H₅)₃(C₆H₅)]⁺Molecular Ion (Parent Cation)192.17
[N(C₂H₅)₂(C₆H₅)H]⁺Loss of ethene (C₂H₄)164.14
[N(C₂H₅)₂(C₆H₅)]⁺Loss of an ethyl radical (•C₂H₅)163.13
[N(C₂H₅)₃]⁺Loss of a phenyl radical (•C₆H₅)116.14

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is a technique used to study the excited-state dynamics of fluorescent molecules by measuring the decay of fluorescence intensity over time, typically on a nanosecond or picosecond scale. escholarship.orgmontana.edu This provides information on processes such as energy transfer, rotational motion, and quenching. researchgate.net

Research Findings:

There is a notable absence of specific research applying time-resolved fluorescence spectroscopy to this compound. This is likely due to two primary factors inherent to the compound's structure:

Weak Intrinsic Fluorescence: The potential fluorophore in the triethylphenylammonium cation is the phenyl group. Phenyl groups alone are known to be very weak fluorophores with low fluorescence quantum yields.

Fluorescence Quenching by Iodide: The iodide ion (I⁻) is a well-known and effective fluorescence quencher. vscht.cz In a compound like this compound, the close proximity of the iodide counter-ion to the potential fluorophore would lead to efficient static or dynamic quenching of any fluorescence emission. This quenching process significantly reduces or eliminates the fluorescence signal, making its temporal measurement impractical. vscht.czacs.org

Due to these characteristics, this compound is not considered a suitable candidate for analysis by time-resolved fluorescence spectroscopy, and consequently, no detailed research findings or data tables are available for this technique.

Raman Spectroscopy

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the vibrational modes of a molecule, offering a structural fingerprint for identification and analysis. wikipedia.org It relies on the inelastic scattering of monochromatic light, where the energy shifts in the scattered photons correspond to the energies of molecular vibrations. wikipedia.org

Research Findings:

While specific Raman spectra for this compound are not widely published, the expected spectral features can be reliably inferred from studies on structurally similar quaternary ammonium salts and their components. researchgate.netresearchgate.netpulsus.com The Raman spectrum of this compound would be a composite of the vibrational modes of the triethylammonium group and the phenyl ring.

Key expected vibrational modes include:

Phenyl Ring Vibrations: The phenyl group gives rise to several characteristic bands. These include C-H stretching modes typically above 3000 cm⁻¹, aromatic C-C stretching modes in the 1400-1600 cm⁻¹ region, and ring breathing modes, such as a strong band near 1000 cm⁻¹. pulsus.com

Ethyl Group Vibrations: The ethyl groups contribute C-H stretching vibrations (symmetric and asymmetric) in the 2800-3000 cm⁻¹ range. pulsus.com Additionally, C-H deformation (bending) modes appear around 1450 cm⁻¹, and C-C stretching modes are also present. pulsus.comcdnsciencepub.com

C-N Vibrations: The stretching vibrations of the C-N bonds of the quaternary ammonium core are also Raman active and typically appear in the fingerprint region of the spectrum. researchgate.net

The table below summarizes the expected characteristic Raman bands for this compound based on data from analogous compounds.

Wavenumber (cm⁻¹) RangeVibrational Mode AssignmentAssociated Group
~3050Aromatic C-H StretchPhenyl Ring
2850-2980Aliphatic C-H Stretch (symmetric & asymmetric)Ethyl Groups
~1600Aromatic C=C StretchPhenyl Ring
~1450-CH₂- and -CH₃ Deformation (Bending)Ethyl Groups
~1000Ring Breathing ModePhenyl Ring
700-900C-N StretchQuaternary Ammonium Core

Electrochemical Studies Involving Triethylphenylammonium Iodide

Electrolyte Applications in Electrochemical Systems

The utility of Triethylphenylammonium (B1217615) iodide as an electrolyte component stems from its ionic nature and its ability to participate in or facilitate redox reactions. Its application has been notably investigated in supercapacitors, where the aim is to enhance energy and power density.

The performance of supercapacitors can be significantly improved by incorporating redox-active species into the electrolyte, a concept that has been successfully demonstrated with iodide salts. In this context, organic iodide solutions, including those with triethylammonium (B8662869) iodide, have been explored in conjunction with protic ionic liquids (PILs). researchgate.net These studies often utilize activated carbon electrodes due to their high surface area. The addition of an organic iodide like triethylammonium iodide to a PIL such as triethylammonium bis(trifluoromethane)sulfonimide results in a notable increase in capacitance. researchgate.net This enhancement is attributed to the faradaic processes involving the iodide/iodine redox couple at the positive electrode. researchgate.net

However, the introduction of organic iodides can lead to a reduction in the operating voltage of the supercapacitor compared to systems with only the PIL. researchgate.net Despite this, the capacitance values remain high, indicating the significant contribution of the redox reactions at the carbon/iodide interface. researchgate.net

Ionic liquids (ILs) are considered promising electrolytes for supercapacitors due to their wide electrochemical windows and high thermal stability. nih.govfrontiersin.org The investigation of iodide salt solutions in ILs is driven by the goal of combining the high capacitance from the iodide redox couple with the high operating voltage of ILs. nih.gov Triethylammonium-based protic ionic liquids have been a subject of study for this purpose. nih.gov

Table 1: Performance of Supercapacitors with Different Electrolytes
Electrolyte CompositionOperating Voltage (V)Specific Capacitance (F/g)Reference
Triethylammonium iodide (0.25 mol·L⁻¹) in Triethylammonium bis(trifluoromethane)sulfonimide1.5151 researchgate.net
Tetraethylammonium (B1195904) iodide (0.25 mol·L⁻¹) in Triethylammonium bis(trifluoromethane)sulfonimide-164 researchgate.net
Potassium iodide (0.2 mol·L⁻¹) in Triethylammonium bis(trifluoromethane)sulfonimide2.0189 researchgate.net

The electrochemistry of iodide-based electrolytes is complex and involves the formation and dissolution of various iodine-halide species. The fundamental redox reaction is the oxidation of iodide (I⁻) to iodine (I₂), which can further react with iodide to form triiodide (I₃⁻). monash.edunih.gov In some systems, the formation of polyiodides such as I₅⁻ has also been observed. tugraz.at

The electrochemical behavior is highly dependent on the solvent and the presence of other halides. monash.edunih.gov In non-aqueous environments like ionic liquids, the oxidation of iodide can occur in two distinct steps, corresponding to the I⁻/I₃⁻ and I₃⁻/I₂ redox couples. nih.gov The presence of other halides, such as chloride, can lead to the formation of interhalide complexes like [ICl₂]⁻, further complicating the electrochemical processes. nih.gov The reversible formation and dissolution of these iodine-halide coordination complexes within the nanopores of carbon electrodes are crucial for the charge storage mechanism in redox-active supercapacitors. tugraz.at The efficiency of this process directly impacts the capacitance and cycle life of the device.

Role in Perovskite Solar Cells

In the realm of photovoltaics, Triethylphenylammonium iodide, often referred to as Phenyltriethylammonium iodide (PTEAI), has emerged as a critical component for enhancing the performance and stability of perovskite solar cells (PSCs). Its primary role is as a surface passivating agent.

The surfaces of perovskite films are prone to defects, which can act as non-radiative recombination centers, limiting the efficiency and stability of the solar cell. researchgate.netresearchgate.net PTEAI is used to passivate these surface defects. researchgate.net It forms a conformal layer on the 3D perovskite film, which can be a 2D perovskite-like layer. researchgate.net This passivation layer effectively mitigates ionic defect sites on the perovskite surface. researchgate.net The mechanism involves the interaction of the N⁺ cations and I⁻ anions of PTEAI with the charged defects on the perovskite surface, thereby reducing the defect density. researchgate.net This passivation strategy has been shown to be effective for various perovskite compositions, including (FAPbI₃)₁₋ₓ(MAPbBr₃)ₓ. researchgate.net

The passivation of the perovskite surface with this compound leads to significant improvements in both the stability and photovoltaic performance of the solar cells. researchgate.net The PTEAI layer protects the perovskite film from moisture and prevents the escape of organic cations from the film, thereby enhancing its long-term stability. researchgate.net

Table 2: Photovoltaic Performance of Perovskite Solar Cells With and Without this compound (PTEAI) Treatment
DevicePower Conversion Efficiency (PCE)Open-Circuit Voltage (VOC)Short-Circuit Current Density (JSC) (mA/cm²)Fill Factor (FF)Reference
Pristine18.8%--- researchgate.net
PTEAI-Treated20.2%--- researchgate.net
Control (without PEAI)~14%--- mdpi.com
PEAI-Passivated~16-17%--- mdpi.com
Control18.5%1.02 V23.8 mA/cm²0.79 diva-portal.org
With 0.3 mol% BMIMBF₄19.8%1.08 V23.8 mA/cm²0.81 diva-portal.org
Aged Precursor19.2%-21.4 mA/cm²- nih.gov
Aged Precursor + BHC23.4%1.17 V23.8 mA/cm²- nih.gov

Note: PEAI (Phenethylammonium iodide) and BMIMBF₄ (1-Butyl-3-methylimidazolium tetrafluoroborate) are included for comparative context of passivation and additive strategies. BHC (Benzylhydrazine hydrochloride) is a reductant additive.

Electrocatalytic Applications and Mechanisms

This compound has been investigated for its role in various electrocatalytic processes. Its function can range from being a primary catalyst to acting as a supporting electrolyte or a mediator that facilitates key reaction steps. This section explores its application in the electrocatalytic reduction of carbon dioxide, hydrogen evolution reactions, and the electrochemical degradation of lignin (B12514952) model dimers.

Electrocatalytic Reduction of Carbon Dioxide

The electrochemical reduction of carbon dioxide (CO2RR) into value-added chemicals is a critical area of research for carbon capture and utilization technologies. Quaternary ammonium (B1175870) salts, including those with an iodide anion, have been shown to play a significant role in these reactions. While specific studies focusing exclusively on this compound are not extensively documented, research on analogous compounds like tetraethylammonium iodide provides insight into the potential mechanisms.

In the electrosynthesis of cyclic carbonates from CO2 and epoxides, tetraethylammonium iodide has been used as a supporting electrolyte with a nanoporous copper (np-Cu) cathode. researchgate.net In this system, high yields of 1,2-butylene carbonate (74 ± 4%) and propylene (B89431) carbonate (62 ± 6%) were achieved in a CO2-saturated acetonitrile (B52724) solution. researchgate.net The mechanism likely involves the electrochemical generation of a reactive species that facilitates the coupling of CO2 and the epoxide.

Generally, in the electrocatalytic reduction of CO2, tetraalkylammonium cations are believed to play a catalytic role. scispace.com One proposed mechanism involves the initial reduction of CO2 at the electrode surface to form a CO2 radical anion (CO2•-). scispace.com This highly reactive intermediate can then undergo further reactions. The tetraalkylammonium cation can influence the structure of the electrochemical double layer at the electrode-electrolyte interface, which in turn affects the local concentration of reactants and the stability of reaction intermediates, thereby influencing the reaction pathway and product selectivity. scispace.com The iodide anion can also participate in the reaction, potentially by modifying the electrode surface or acting as a nucleophile in certain reaction pathways.

The table below summarizes the performance of a related quaternary ammonium iodide in the electrocatalytic synthesis of cyclic carbonates from CO2.

ProductCathode MaterialElectrolyteYield (%)Reference
1,2-Butylene Carbonatenp-Cu/GC0.1 M Tetraethylammonium Iodide in Acetonitrile74 ± 4 researchgate.net
Propylene Carbonatenp-Cu/GC0.1 M Tetraethylammonium Iodide in Acetonitrile62 ± 6 researchgate.net

Table 1: Electrosynthesis of cyclic carbonates using a tetraethylammonium iodide electrolyte.

Hydrogen Evolution Reactions

The hydrogen evolution reaction (HER) is a fundamental process in electrocatalysis, crucial for water splitting to produce hydrogen fuel. The role of quaternary ammonium salts (QAS) in HER is complex, with studies showing both promotional and inhibitory effects depending on the specific conditions. rsc.orgrsc.orgnih.gov

Research indicates that QAS, when present as the sole cation source, can accelerate hydrogen evolution compared to solutions containing alkali metal cations like Na+. rsc.orgrsc.orgnih.gov This is attributed to the ability of QAS to enhance the hydrogen-bond network at the electrode-water interface, which facilitates proton transport to the electrode surface. rsc.orgrsc.orgnih.gov However, in the presence of other cations such as Na+ or H+, QAS can inhibit the HER. rsc.orgrsc.orgnih.gov This is explained by a competitive hydration process between the QAS and the other cations, leading to disruptions in the hydrogen-bond network near the electrode surface and impeding proton transport. rsc.orgrsc.orgnih.gov

The table below illustrates the dual role of quaternary ammonium salts in the hydrogen evolution reaction.

ConditionEffect on HERUnderlying MechanismReference
QAS as sole cationAccelerationEnhancement of the hydrogen-bond network at the interface, facilitating proton transport. rsc.orgrsc.orgnih.gov
QAS in presence of Na+ or H+InhibitionCompetition for hydration, disrupting the hydrogen-bond network and impeding proton transport. rsc.orgrsc.orgnih.gov

Table 2: Influence of Quaternary Ammonium Salts on the Hydrogen Evolution Reaction.

Electrochemical Degradation of Lignin Model Dimers

Lignin, a complex aromatic polymer, is a major component of biomass and a potential source of valuable aromatic chemicals. Electrochemical methods are being explored for the depolymerization of lignin into smaller, more useful compounds. The cleavage of the β-O-4 aryl ether linkage, the most common linkage in lignin, is a key step in this process.

Studies have shown that iodide ions can act as effective mediators in the electrochemical oxidative cleavage of lignin model compounds. researchgate.net In a typical setup, a catalytic amount of an iodide salt, such as sodium iodide (NaI), is used in an undivided cell with a graphite (B72142) or platinum anode. researchgate.netrsc.org The electrochemical oxidation of iodide (I⁻) to a reactive iodine species (e.g., I₂ or I₃⁻) occurs at the anode. This electrochemically generated species then acts as a chemical oxidant to cleave the Cβ-O bond in the lignin model dimer. researchgate.net

While specific research on this compound for this application is not widely reported, it is plausible that it could serve as both the source of the mediating iodide ion and the supporting electrolyte. The general mechanism for the iodide-mediated cleavage of a β-O-4 lignin model dimer is proposed to involve the formation of an epoxy ring, which is subsequently opened by a nucleophile present in the solvent (e.g., methoxide (B1231860) in methanol), leading to the formation of cleavage products. researchgate.net The use of an iodide mediator allows for the selective cleavage of the Cβ-O bond under mild conditions. researchgate.net

The following table presents typical products from the iodide-mediated electrochemical cleavage of a lignin model dimer.

Lignin Model DimerMediatorMain Cleavage ProductYieldReference
β-O-4 typeSodium Iodide (NaI)2,2-dimethoxy-2-arylacetaldehydeup to 30-40% researchgate.net

Table 3: Iodide-mediated electrochemical cleavage of a lignin model dimer.

Computational Chemistry and Theoretical Modeling of Triethylphenylammonium Iodide

Density Functional Theory (DFT) Simulations

Mechanistic Proposals for Catalytic Reactions

Triethylphenylammonium (B1217615) iodide has been utilized in organic synthesis, for instance, as a solid ethylating agent for the α-ethylation of ketones. acs.org However, detailed mechanistic proposals for this or other catalytic reactions involving Triethylphenylammonium iodide, elucidated through computational modeling, are not described in the available literature. Mechanistic studies for catalysis involving similar structures, like triethylamine (B128534) hydroiodide or imidazolium (B1220033) iodides, have been proposed based on experimental and computational evidence, often highlighting the role of the iodide anion as a nucleophile and the cation's role in stabilization or activation. mdpi.compreprints.org Without specific computational studies, any proposed mechanism for reactions catalyzed by this compound would remain purely speculative.

Analysis of Reactive Pathways and Activation Barriers

The analysis of reactive pathways and the calculation of activation barriers are crucial for understanding reaction kinetics and mechanisms. Such analyses are commonly performed using methods like DFT to map out the potential energy surface of a reaction. mdpi.comnih.gov For this compound, there are no published studies that computationally analyze its reactive pathways or provide data on the activation barriers for reactions in which it participates. For comparison, in the cycloaddition of CO2 to epoxides catalyzed by 1,3-dimethylimidazolium (B1194174) iodide, activation barriers for the transformation of styrene (B11656) oxide were calculated to be 29.14, 9.93, and 11.96 kcal/mol for the three respective transition states. mdpi.com Similar quantitative data for this compound is absent from the scientific record.

Molecular Mechanics Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for studying the condensed-phase behavior and dynamic properties of molecules. stanford.edu These simulations can provide insights into solvation, diffusion, and conformational dynamics. A thorough search of scientific literature did not yield any studies that have employed molecular mechanics or dynamics simulations to investigate the properties or behavior of this compound. Such studies on related ionic liquids are common, exploring their structural and dynamic properties, but the specific force field parameters and simulation results for this compound have not been reported. researchgate.netmdpi.com

Biochemical and Biological Research Applications Research Use Only

Use as a Biochemical Reagent for Life Science Research

Triethylphenylammonium (B1217615) iodide serves as a biochemical reagent in life science research. medchemexpress.commedchemexpress.eumedchemexpress.eutargetmol.com It is utilized as a biological material or organic compound in various laboratory settings. medchemexpress.commedchemexpress.eu As a quaternary ammonium (B1175870) salt, it can be involved in anion-exchange reactions. For instance, in aqueous media, it can be formed through an anion-exchange reaction between (benzamidomethyl)triethylammonium chloride and sodium iodide. mdpi.com The solubility of such (benzamidomethyl)triethylammonium salts in water is dependent on the counter-ion, with the iodide form being partially soluble at room temperature. mdpi.com

The compound is also used as a catalyst or reagent in the synthesis of other organic compounds, including pharmaceuticals. ontosight.ai For example, it has been used in the synthesis of deoxy anomeric d-glucose (B1605176) derivatives. mdpi.com

Ion Transport Studies

The mobility of ions is a critical aspect of many biological and chemical systems. Triethylphenylammonium iodide, as an ionic compound, is relevant to the study of ion transport. Research on ionic liquids has shown that ion transport is influenced by factors such as pressure and temperature. acs.org In the context of perovskite solar cells, the movement of iodide ions is a key factor in the material's properties. Molecular dynamics simulations have been used to investigate the electrochemical mobility of iodide anions in cubic methylammonium (B1206745) lead iodide, revealing a complex relationship between ion mobility, temperature, and electric field strength. aps.org These studies provide a framework for understanding how the local structure and dynamics of the material affect ion transport. aps.org

Interaction Studies in Biological Systems

The interactions of this compound and related quaternary ammonium compounds within biological systems are a subject of research. The iodide ion itself can participate in hydrogen bonding, which is crucial for the stabilization of molecular structures. mdpi.com For example, in the crystal structure of a cationic bile salt derivative, the iodide ion is involved in hydrogen bonds with hydroxyl groups and an amide group. mdpi.com

The interactions of halogens with amines have also been studied, revealing that these interactions can lead to the formation of various products, including hydroiodide salts. gre.ac.uk The nature of these reactions is dependent on the structure of the amine and the reaction conditions. gre.ac.uk

Research in Proteomics and Cell Culture Studies

In the fields of proteomics and cell culture, various reagents and techniques are employed to study cellular processes. While this compound itself is not a primary tool in these areas, the broader context of proteomics and cell culture research involves the use of complex protein mixtures and specialized matrices. For instance, Matrigel, a gelatinous protein mixture, is commonly used as a basement membrane matrix for stem cells to maintain them in an undifferentiated state. nih.gov Proteomic analysis of such complex mixtures helps in understanding the cellular microenvironment. nih.gov

Potential as Cholinergic System Modulators (Research Focus)

Quaternary ammonium salts have been a focus of research for their potential to modulate the cholinergic system. The cholinergic system is a key target for the treatment of cognitive impairments, and enhancing cholinergic neurotransmission is a primary therapeutic strategy. google.com This can be achieved by inhibiting cholinesterases or by modulating cholinergic receptors. google.commdpi.com

Research has focused on synthesizing derivatives of known compounds to improve their ability to cross the blood-brain barrier and to act as selective antagonists or modulators of specific nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. nih.govacs.org For example, modifications to the structure of 2-triethylammonium ethyl ether of 4-stilbenol (MG624), a known α7- and α9α10-nAChRs antagonist, have been explored to create selective antagonists for the human α9α10-nAChR, which is a potential target for pain treatment. nih.govacs.org These studies involve detailed binding and functional assays to characterize the activity of the synthesized compounds at different nAChR subtypes. nih.govacs.org The ultimate goal is to develop compounds with improved therapeutic profiles for diseases involving the cholinergic system. google.com

Environmental and Green Chemistry Perspectives

Sustainable Synthetic Routes

The traditional synthesis of quaternary ammonium (B1175870) compounds (QACs), including triethylphenylammonium (B1217615) iodide, often involves the Menshutkin reaction, where a tertiary amine (triethylamine) reacts with an alkyl halide (iodoethane) to form the quaternary salt. While effective, this method can involve hazardous solvents and reagents. Green chemistry principles encourage the development of more sustainable alternatives.

General strategies for the greener synthesis of QACs focus on several key areas:

Use of Greener Reagents: One approach involves replacing traditional alkylating agents with more environmentally benign alternatives. For instance, dimethyl carbonate is cited as a green methylating agent for synthesizing some QACs, offering a less toxic option than methyl halides. While not a direct route to triethylphenylammonium iodide, this principle suggests exploring diethyl carbonate for ethylation.

Solvent-Free or Greener Solvents: Many synthetic protocols are moving towards solventless conditions or the use of greener solvents like water or ionic liquids to reduce volatile organic compound (VOC) emissions.

Energy Efficiency: Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating.

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product is a core green chemistry principle. The cycloaddition of CO2 to epoxides is an excellent example of an atom-economical reaction.

While specific research detailing a "green" synthesis route exclusively for this compound is not prevalent, the broader advancements in QAC synthesis provide a framework for developing more sustainable methods. The focus lies on improving the environmental profile of the classic quaternization reaction by optimizing solvents, energy inputs, and reagent choices.

Applications in CO2 Utilization

This compound and its close structural analogs have emerged as promising organocatalysts in the field of carbon capture and utilization (CCU). A significant application is in the chemical fixation of carbon dioxide (CO2) through its reaction with epoxides to produce cyclic carbonates. Cyclic carbonates are valuable compounds used as polar aprotic solvents, electrolytes in lithium-ion batteries, and as precursors for polycarbonates and other chemicals.

The cycloaddition of CO2 to epoxides is 100% atom-economical, making it an attractive green chemical process. This compound functions as a bifunctional catalyst in this reaction. The iodide anion acts as a nucleophile that attacks the epoxide ring, causing it to open. The triethylphenylammonium cation is thought to activate the epoxide, making it more susceptible to nucleophilic attack.

Research has highlighted the effectiveness of similar ammonium iodide catalysts. For example, simple triethylamine (B128534) hydroiodide has been used as a bifunctional catalyst for cyclic carbonate formation at mild temperatures (40 °C). The iodide counter-ion is crucial for the reaction's efficiency, proving more effective than other halides like bromide or chloride. This superior performance is attributed to iodide's dual role as a good nucleophile and a good leaving group.

The use of such organocatalysts avoids the need for metal-based catalysts, which can be toxic, expensive, and difficult to separate from the product mixture. These catalysts can often be recycled and reused, further enhancing the sustainability of the process.

Interactive Data Table: Catalytic Performance in CO2 Cycloaddition

The following table summarizes typical findings for the performance of iodide-based organocatalysts in the synthesis of cyclic carbonates from epoxides and CO2, a reaction for which this compound is a relevant catalyst.

Q & A

Q. What are the established synthesis routes for triethylphenylammonium iodide, and how do reaction conditions influence purity and yield?

this compound is typically synthesized via quaternization reactions between phenyltriethylamine and methyl iodide under controlled conditions. Key variables include solvent choice (e.g., acetonitrile or ethanol), stoichiometry, and reaction time. For example, excess methyl iodide may improve yield but risks byproduct formation. Post-synthesis purification via recrystallization (using ethanol/water mixtures) is critical to remove unreacted precursors. Purity can be validated using 1^1H NMR (e.g., aromatic proton shifts at 7.2–7.5 ppm) and elemental analysis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • ATR-FTIR : Identifies iodide counterion interactions (e.g., C-N+^+ stretching at 1480–1520 cm1^{-1}) and aromatic C-H vibrations .
  • XRD : Confirms crystal structure, with expected peaks corresponding to the orthorhombic lattice (e.g., d-spacings ~5.2 Å) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition typically occurs above 200°C, with mass loss corresponding to iodide release .

Q. What are the primary applications of this compound in experimental chemistry?

It serves as:

  • A phase-transfer catalyst in nucleophilic substitutions (e.g., SN2 reactions) due to its lipophilic cation .
  • A counterion in polyelectrolyte studies, where its bulky structure influences ionic conductivity and solubility .
  • A precursor for synthesizing ionic liquids with tailored physicochemical properties .

Advanced Research Questions

Q. How does this compound modulate charge transport in polyelectrolyte systems, and what experimental parameters are critical for reproducibility?

The iodide ion’s polarizability and the cation’s steric bulk reduce ion-pairing interactions, enhancing ionic mobility. However, humidity and trace water can hydrolyze the iodide, altering conductivity. Controlled glovebox synthesis and Karl Fischer titration for water content (<50 ppm) are essential. Studies show a 30% increase in conductivity when replacing smaller cations (e.g., tetramethylammonium) with triethylphenylammonium in poly(styrene sulfonate) systems .

Q. What contradictions exist in reported properties of this compound, and how can they be resolved methodologically?

Discrepancies in thermal stability (e.g., TGA decomposition onset ranging from 180–220°C) often arise from synthesis impurities or hydration. To resolve:

  • Compare XRD patterns of samples to rule out polymorphic variations .
  • Use ICP-MS to quantify residual metal catalysts (e.g., from quaternization) that accelerate decomposition .
  • Standardize drying protocols (e.g., vacuum drying at 60°C for 24 hours) .

Q. How can this compound be optimized for use in hybrid perovskite precursor solutions?

While not directly used in perovskites, its structural analogs (e.g., methylammonium iodide) highlight critical factors:

  • Solubility : this compound’s low solubility in DMF/DMSO limits direct application but suggests utility in non-polar solvent systems.
  • Oxidation sensitivity : Like Sn-based perovskites, iodide oxidation (to I2_2) can be mitigated via antioxidant additives (e.g., hydroquinone) and inert-atmosphere processing .

Q. What strategies ensure accurate subsampling and error analysis in studies involving this compound?

  • Homogenization : Ball-mill samples to <100 µm particle size to reduce heterogeneity .
  • Error propagation : Use nested ANOVA to distinguish between sampling and analytical variance (e.g., ±2% error in purity assays) .
  • Replicates : Triplicate measurements for TGA and NMR to confirm reproducibility .

Methodological Recommendations

  • Synthesis : Optimize solvent polarity to balance reaction rate and byproduct formation .
  • Characterization : Combine XRD and FTIR to distinguish polymorphs and hydration states .
  • Data interpretation : Cross-reference conductivity data with Seebeck coefficient measurements to confirm charge carrier type (p/n) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.